N,2-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N,2-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of multiple nitrogen atoms and a sulfur atom within its structure suggests it may exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the pyrazine moiety. The final steps involve the formation of the benzothiolo[2,3-d]pyrimidine core.
Azetidine Ring Formation: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Pyrazine Introduction: The pyrazine ring is often introduced via nucleophilic substitution reactions.
Formation of Benzothiolo[2,3-d]pyrimidine Core: This step typically involves cyclization reactions under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can target the nitrogen-containing rings, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various amine derivatives.
Scientific Research Applications
N,2-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests it may interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activities, it could be investigated as a lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry: Its unique structure may find applications in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine is likely to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple nitrogen atoms and sulfur atom may allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities, particularly as kinase inhibitors.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen-rich heterocycles and have shown various biological activities, including antimicrobial and antitumor effects.
Uniqueness
N,2-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine is unique due to its combination of a pyrazine ring, an azetidine ring, and a benzothiolo[2,3-d]pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N,2-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c1-12-22-18(17-14-5-3-4-6-15(14)26-19(17)23-12)24(2)13-10-25(11-13)16-9-20-7-8-21-16/h7-9,13H,3-6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJBDIVIZWFLCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N(C)C4CN(C4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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